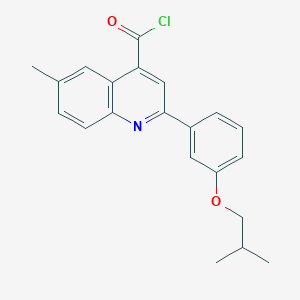

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-6-4-5-15(10-16)20-11-18(21(22)24)17-9-14(3)7-8-19(17)23-20/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODDZNJAKPYAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201163295 | |

| Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-97-3 | |

| Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical characteristics, a robust synthetic pathway, and its prospective applications, grounded in the established pharmacology of the quinoline scaffold.

Core Compound Analysis: Physicochemical Properties and Structural Features

This compound is a complex organic molecule built upon a quinoline core. The quinoline ring system itself is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] The specific substitutions on this scaffold—a 3-isobutoxyphenyl group at the 2-position, a methyl group at the 6-position, and a reactive carbonyl chloride at the 4-position—impart distinct properties that dictate its utility.

The carbonyl chloride group is the most reactive site, making the compound an excellent acylating agent and a precursor for a wide array of derivatives.[3] It is highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, readily forming esters, amides, and other functionalities.[4] This reactivity, however, also means the compound is sensitive to moisture and requires careful handling under anhydrous conditions to prevent hydrolysis back to the corresponding carboxylic acid.[5]

The isobutoxyphenyl and methyl groups contribute to the molecule's lipophilicity and steric profile. These features can significantly influence its solubility in organic solvents and its interaction with biological targets, potentially enhancing membrane permeability and modulating binding affinity.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1160253-97-3 | [7] |

| Molecular Formula | C21H20ClNO2 | [8] |

| Molecular Weight | 353.85 g/mol | [8] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Toluene) | Inferred |

| Reactivity | Highly reactive acylating agent; moisture-sensitive | [3][5] |

Synthetic and Purification Workflow

The synthesis of this compound can be logically approached in two main stages: the construction of the core quinoline-4-carboxylic acid precursor, followed by its conversion to the final acyl chloride.

Stage 1: Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid

A well-established and efficient method for constructing the quinoline-4-carboxylic acid core is the Pfitzinger reaction.[1][9] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.

Proposed Pfitzinger Reaction:

-

Reactants: 5-Methylisatin and 1-(3-isobutoxyphenyl)ethan-1-one.

-

Rationale: The 5-methylisatin provides the nitrogen atom and the eventual 6-methyl group on the quinoline ring. The acetophenone derivative provides the 2- and 3-positions of the quinoline ring, along with the desired 3-isobutoxyphenyl substituent.

-

Conditions: A strong base, such as potassium hydroxide, in a solvent like ethanol, often with heating to drive the reaction to completion.[10]

Caption: Pfitzinger reaction for precursor synthesis.

Stage 2: Conversion to Carbonyl Chloride

The conversion of the carboxylic acid to the highly reactive carbonyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to its efficiency and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying purification.[3][11]

Experimental Protocol: Synthesis of this compound

-

Preparation: All glassware must be thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.[11]

-

Charging the Flask: To the flask, add the precursor, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 equivalent).

-

Solvent and Catalyst: Add an anhydrous, inert solvent such as toluene or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[12]

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature. The addition may be exothermic and should be done cautiously.[11]

-

Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours, or until the reaction is complete. Reaction progress can be monitored by taking a small aliquot, quenching it with methanol to form the stable methyl ester, and analyzing by TLC or LC-MS.[11]

-

Work-up and Purification: After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude carbonyl chloride is often used directly in the next step without further purification due to its high reactivity. If necessary, purification can be attempted by distillation under high vacuum or recrystallization from an anhydrous solvent.

Caption: Workflow for carbonyl chloride synthesis.

Chemical Reactivity and Derivatization Potential

The primary utility of this compound in a research context is as a reactive intermediate for creating diverse libraries of compounds. The carbonyl chloride is a powerful electrophile that readily reacts with a wide range of nucleophiles. This allows for the systematic modification of the 4-position of the quinoline scaffold, which is a key strategy in structure-activity relationship (SAR) studies.

Key Reactions:

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common derivatizations in drug discovery, as the amide bond is stable and can participate in hydrogen bonding.

-

Ester Formation: Reaction with alcohols produces esters.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) can form ketones, attaching a new aryl group.

Caption: Derivatization pathways from the carbonyl chloride.

Potential Applications in Drug Discovery and Research

While specific biological data for this compound is not extensively published, the broader class of quinoline derivatives has demonstrated significant and diverse pharmacological activities. This provides a strong rationale for its use in screening campaigns.

-

Anticancer Research: Many quinoline derivatives have been investigated as anticancer agents.[10] They can act through various mechanisms, including the inhibition of kinases, topoisomerases, or cell cycle arrest. The title compound and its derivatives could be synthesized and screened against various cancer cell lines to identify potential hits.[10][13]

-

Antimicrobial Agents: The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[1] For instance, quinoline-benzothiazinone hybrids have shown potent activity against Mycobacterium tuberculosis.[1] Amide derivatives of the title compound could be evaluated for their antibacterial or antifungal properties.

-

Neuroprotective Effects: Some quinoline compounds have been explored for potential neuroprotective effects, which could be relevant in the context of neurodegenerative diseases.[4]

-

Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine. Novel quinoline-4-carboxamides have been discovered with potent, multistage antimalarial activity.[9]

The derivatization potential of the carbonyl chloride allows for the systematic exploration of the chemical space around the quinoline core. For example, creating a library of amides with diverse amine inputs can probe how different substituents at the 4-position affect binding to a biological target, such as the active site of an enzyme.

Caption: Hypothetical kinase inhibition mechanism.

Handling, Storage, and Safety

Given its high reactivity, this compound requires specific handling procedures.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Storage: The compound must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent contact with moisture. A desiccator or a glove box is recommended for long-term storage.

-

Safety: The compound is likely corrosive and will react with water to release hydrogen chloride (HCl) gas. Avoid inhalation of dust or vapors and contact with skin and eyes.

References

-

Kumar, A., et al. (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Archiv der Pharmazie, 355(11), e2200168. Available at: [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7689-7703. Available at: [Link]

-

Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-3804. Available at: [Link]

-

Hassan, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 180, 545-558. Available at: [Link]

-

RSC Publishing (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

-

Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

-

Chemistry LibreTexts (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]

-

Reddit (2015). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Available at: [Link]

-

The Organic Chemistry Tutor (2024). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. Available at: [Link]

-

FooDB (2010). Showing Compound 6-Methylquinoline (FDB011115). Available at: [Link]

-

ResearchGate (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Available at: [Link]

-

MDPI (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4983. Available at: [Link]

-

Chemistry Stack Exchange (2016). Carboxylic Acid to Acyl Chloride. Available at: [Link]

-

National Center for Biotechnology Information (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2264. Available at: [Link]

Sources

- 1. Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1160253-97-3|this compound|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on providing practical, field-proven insights.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its derivatives are known to possess antimicrobial, antitumor, antimalarial, and anti-inflammatory properties, among others.[2][3] The compound this compound belongs to this important class of molecules. Its structure, featuring a substituted phenyl group at the 2-position, a methyl group at the 6-position, and a reactive carbonyl chloride at the 4-position, makes it a versatile intermediate for the synthesis of a diverse library of potential drug candidates. The isobutoxy moiety, in particular, can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of its derivatives.

The highly reactive acyl chloride functional group is the key to its utility as a synthetic building block, allowing for facile derivatization through reactions with a wide range of nucleophiles to form amides, esters, and other analogues.[4] This guide will provide a detailed protocol for its synthesis from readily available starting materials and discuss its potential applications based on the known biological activities of structurally related quinoline derivatives.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₂₁H₂₀ClNO₂ | [5] |

| Molecular Weight | 353.84 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | General property of similar acyl chlorides |

| Solubility | Likely soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Expected to be reactive with protic solvents like water and alcohols. | Reactivity of acyl chlorides |

| CAS Number | 1160253-97-3 | [5] |

Predicted Analytical Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are anticipated for this compound and its carboxylic acid precursor.[6][7][8]

For 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~14.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 8.5-7.5 ppm (m, 6H): Aromatic protons of the quinoline ring system.

-

δ 7.4-7.0 ppm (m, 4H): Aromatic protons of the 3-isobutoxyphenyl ring.

-

δ ~3.8 ppm (d, 2H): Methylene protons of the isobutoxy group (-OCH₂-).

-

δ ~2.5 ppm (s, 3H): Methyl protons at the 6-position of the quinoline ring.

-

δ ~2.1 ppm (m, 1H): Methine proton of the isobutoxy group (-CH(CH₃)₂).

-

δ ~1.0 ppm (d, 6H): Methyl protons of the isobutoxy group (-CH(CH₃)₂).

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~167 ppm: Carbonyl carbon of the carboxylic acid.

-

δ 160-110 ppm: Aromatic and vinyl carbons of the quinoline and phenyl rings.

-

δ ~74 ppm: Methylene carbon of the isobutoxy group (-OCH₂-).

-

δ ~28 ppm: Methine carbon of the isobutoxy group (-CH(CH₃)₂).

-

δ ~21 ppm: Methyl carbon at the 6-position of the quinoline ring.

-

δ ~19 ppm: Methyl carbons of the isobutoxy group (-CH(CH₃)₂).

-

For this compound:

-

¹H NMR (CDCl₃, 400 MHz): Similar to the carboxylic acid, but with the absence of the carboxylic acid proton signal. Chemical shifts will be slightly different due to the change in solvent and the electronic effect of the carbonyl chloride.

-

¹³C NMR (CDCl₃, 100 MHz): The most significant change will be the chemical shift of the carbonyl carbon, which is expected to be further downfield (δ > 170 ppm) compared to the carboxylic acid.

-

IR (KBr): A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1750-1780 cm⁻¹.[9]

Synthesis and Purification

The synthesis of this compound is a two-step process. The first step involves the synthesis of the corresponding carboxylic acid via the Doebner reaction, a powerful method for constructing the quinoline scaffold. The second step is the conversion of the carboxylic acid to the highly reactive acyl chloride.

Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (Doebner Reaction)

The Doebner reaction is a one-pot, three-component synthesis that involves an aniline, an aldehyde, and pyruvic acid.[10] This method is highly versatile and can be adapted for a wide range of substituted starting materials.[11][12]

Materials and Reagents:

-

p-Toluidine (6-methylaniline)

-

3-Isobutoxybenzaldehyde

-

Pyruvic acid

-

Ethanol (absolute)

-

Trifluoroacetic acid (catalytic amount)

-

Ice water

-

Aqueous Potassium Carbonate (K₂CO₃) solution

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an equimolar mixture of p-toluidine and 3-isobutoxybenzaldehyde in absolute ethanol.

-

Reflux the mixture for 1 hour to facilitate the formation of the Schiff base intermediate.

-

To the reaction mixture, add 1.5 equivalents of pyruvic acid and a catalytic amount of trifluoroacetic acid.

-

Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration.

-

To purify the product, dissolve the crude solid in an aqueous solution of potassium carbonate. This will deprotonate the carboxylic acid, making it soluble in the aqueous phase.

-

Filter the solution to remove any non-acidic impurities.

-

Re-precipitate the purified carboxylic acid by slowly adding hydrochloric acid to the filtrate until the solution is acidic (pH ~4-5).

-

Collect the purified 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Conversion to this compound

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis, often achieved using thionyl chloride (SOCl₂).

Materials and Reagents:

-

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (or another inert aprotic solvent)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid and dry toluene.

-

Add a catalytic amount of DMF.

-

Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.

-

The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-polar solvent or by vacuum distillation, although the latter may be challenging for high molecular weight compounds.

Caption: Potential mechanisms of action for derivatives of the title compound.

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Its synthesis, based on the robust Doebner reaction, is accessible and scalable. The reactive acyl chloride functionality provides a gateway to a vast chemical space of amides, esters, and other derivatives. Given the well-documented biological activities of the quinoline scaffold, this compound represents a promising starting point for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their research and development endeavors.

References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). PubMed. [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19347–19377. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). ACS Publications. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (2018). Oriental Journal of Chemistry. [Link]

-

Review of Quinoline Derivatives. (n.d.). JETIR. [Link]

-

MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

-

Cai, Y., Lu, J., Liu, Y., Chen, W., Wang, X., & He, M. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2656. [Link]

-

Zhang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936338. [Link]

-

13C NMR of 2-(4-methoxyphenyl)quinoline-4-carboxamide (4c) (DMSOd6, 100 MHz). (n.d.). ResearchGate. [Link]

-

Zhang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

-

Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a complex heterocyclic molecule of interest to researchers and professionals in drug discovery and development. This document delves into the compound's structural characteristics, outlines a detailed synthetic pathway, and discusses its potential applications and reactivity profile.

Introduction to Quinoline Carbonyl Chlorides

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have established them as privileged structures in medicinal chemistry. The introduction of a carbonyl chloride group at the 4-position of the quinoline ring transforms the molecule into a highly reactive intermediate. This functional group serves as a versatile handle for nucleophilic acyl substitution reactions, enabling the facile synthesis of a wide array of derivatives, such as amides and esters. These derivatives are instrumental in probing biological targets and developing novel therapeutic agents.[1][2]

Structural Elucidation of this compound

The molecule at the heart of this guide, this compound, is a multi-substituted quinoline derivative. Its structure is characterized by the following key features:

-

Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

-

2-Position Substituent: A 3-isobutoxyphenyl group, which introduces both steric bulk and potential for specific intermolecular interactions.

-

6-Position Substituent: A methyl group, which can influence the electronic properties and metabolic stability of the quinoline ring.

-

4-Position Functional Group: A carbonyl chloride, a highly reactive acylating agent.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1160253-97-3 | [3] |

| Molecular Formula | C21H20ClNO2 | [4] |

| Molecular Weight | 353.84 g/mol | [4] |

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively approached in two distinct stages:

-

Stage 1: Synthesis of the Precursor Carboxylic Acid: The formation of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid.

-

Stage 2: Conversion to the Acyl Chloride: The transformation of the carboxylic acid to the final carbonyl chloride derivative.

This staged approach allows for the purification of the intermediate carboxylic acid, ensuring a higher purity of the final, highly reactive product.

Stage 1: Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction

The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids.[5][6][7] It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6]

Reaction Scheme:

Caption: Pfitzinger synthesis of the carboxylic acid precursor.

Detailed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-methylisatin (1 equivalent) and 1-(3-isobutoxyphenyl)ethan-1-one (1.1 equivalents).

-

Solvent and Base Addition: Add ethanol as the solvent, followed by the slow addition of a concentrated aqueous solution of potassium hydroxide (3-4 equivalents). The use of a strong base is crucial for the initial ring-opening of the isatin.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted ketone. The aqueous layer is then carefully acidified with a mineral acid (e.g., HCl) to a pH of 4-5.

-

Isolation and Purification: The precipitated solid, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Stage 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[8][9][10][11]

Reaction Scheme:

Caption: Conversion of the carboxylic acid to the acyl chloride.

Detailed Experimental Protocol:

-

Anhydrous Conditions: It is imperative that this reaction is carried out under strictly anhydrous conditions, as thionyl chloride and the acyl chloride product are both sensitive to moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a flask containing the dried 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (1 equivalent), add an excess of thionyl chloride (2-5 equivalents). A high-boiling inert solvent such as toluene can be used, or the reaction can be run neat in thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

-

Reaction Progression: The mixture is heated to reflux (typically 70-80 °C) for 2-4 hours. The evolution of SO₂ and HCl gas will be observed. The reaction should be performed in a well-ventilated fume hood.

-

Removal of Excess Reagent: Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure. This step should be performed with caution to avoid bumping. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.

-

Product Isolation: The resulting crude this compound is typically obtained as a solid and is often used directly in subsequent reactions without further purification due to its high reactivity. If purification is necessary, it can be attempted by recrystallization from a non-protic solvent, though this is often challenging.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Common Transformations:

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a cornerstone reaction in medicinal chemistry for creating diverse libraries of compounds for biological screening.

-

Ester Formation: Reaction with alcohols or phenols produces esters.

-

Friedel-Crafts Acylation: The acyl chloride can be used to acylate electron-rich aromatic and heteroaromatic rings in the presence of a Lewis acid catalyst.

The diverse functionalities present in the this compound scaffold suggest its potential as a building block for compounds with a range of biological activities. The quinoline core is a known pharmacophore in anticancer, antimalarial, and anti-inflammatory agents. The isobutoxyphenyl group can engage in hydrophobic and van der Waals interactions within protein binding pockets, while the methyl group can be tuned to optimize metabolic stability and target engagement.

Safety Considerations

-

Thionyl Chloride: Is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Acyl Chlorides: Are lachrymators and are corrosive. They react with moisture in the air to produce HCl. Handle in a fume hood and avoid inhalation of vapors.

-

Hydrogen Chloride: Is a corrosive gas that is produced as a byproduct. Ensure adequate ventilation.

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its preparation, while requiring careful execution, follows well-established synthetic methodologies. The Pfitzinger reaction provides a reliable route to the precursor carboxylic acid, which can then be efficiently converted to the target acyl chloride using thionyl chloride. The versatility of the carbonyl chloride functional group makes this compound an attractive starting material for the synthesis of diverse libraries of quinoline derivatives for evaluation as potential therapeutic agents. Researchers working with this compound should be well-versed in handling moisture-sensitive and corrosive reagents and should adhere to strict safety protocols.

References

- M. K. Vilsmeier, A. Haack, Ber. Dtsch. Chem. Ges. B, 1927, 60, 119-122. (General reference for Vilsmeier-Haack reaction)

- Kaur, N., et al. Eur. J. Med. Chem.2007, 42 (8), 1128-1136. (Illustrates the use of Vilsmeier-Haack in quinoline synthesis)

-

ReactionWeb.io. Carboxylic Acid + SOCl2. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Pfitzinger Quinoline Synthesis. [Link] (General information on the Pfitzinger reaction)

-

Wikipedia. Pfitzinger reaction. [Link]

- Sangshetti, J. N., et al. Mini-Rev. Org. Chem.2014, 11 (2), 194-206. (Review on the Pfitzinger reaction)

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link] (A general mechanistic explanation)

-

Chemistry Online. Meth-Cohn quinoline synthesis. [Link]

- J. Org. Chem. PR. 2010, 2 (3), 517-521.

- DUT Open Scholar. 2015. (Use of Vilsmeier-Haack in bisquinoline synthesis)

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

ResearchGate. General reaction scheme of the Pfitzinger quinoline synthesis. [Link]

- Org. Biomol. Chem.2005, 3 (20), 3794-3804.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1160253-97-3 [chemicalbook.com]

- 4. bldpharm.com [bldpharm.com]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. reactionweb.io [reactionweb.io]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride molecular weight

An In-Depth Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate for researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in pharmacology, and this particular derivative, featuring a reactive carbonyl chloride, serves as a versatile building block for creating extensive libraries of novel compounds. This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway from common starting materials, provides detailed experimental protocols, and discusses methods for its characterization and its applications in the synthesis of potential therapeutic agents. The methodologies are presented with a focus on the underlying chemical principles to empower scientists to not only replicate but also adapt these procedures.

Compound Profile and Physicochemical Properties

This compound is a complex heterocyclic molecule designed for synthetic utility. The quinoline core is a known pharmacophore, the isobutoxyphenyl group modulates lipophilicity and potential protein-ligand interactions, and the highly reactive carbonyl chloride at the 4-position allows for straightforward derivatization.

Table 1: Core Compound Specifications

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀ClNO₂ | [1] |

| Molecular Weight | 353.85 g/mol | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC(=C3)OCC(C)C | |

| Appearance | Expected to be a solid at room temperature | |

| Key Functional Groups | Quinoline, Ether, Acyl Chloride |

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this target molecule is logically approached in a two-step sequence: first, the construction of the substituted quinoline-4-carboxylic acid core, followed by the conversion of the carboxylic acid to the target acyl chloride.

A retrosynthetic analysis reveals a strategic disconnection through the acyl chloride and the quinoline core. The Pfitzinger quinoline synthesis is the ideal method for constructing the precursor, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, as it directly yields the desired quinoline-4-carboxylic acid scaffold.[2][3][4] This reaction involves the condensation of a substituted isatin (5-methylisatin) with a suitable α-methylene ketone (1-(3-isobutoxyphenyl)ethanone) in the presence of a strong base.[5] The subsequent conversion of the carboxylic acid to the acyl chloride is reliably achieved using thionyl chloride (SOCl₂), a reagent favored for its volatile byproducts (SO₂ and HCl), which simplifies product purification.[6][7]

Sources

- 1. scbt.com [scbt.com]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Safe Handling of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a complex organic molecule, likely utilized as a reactive intermediate in the synthesis of novel compounds within drug discovery and development programs. The presence of a quinoline core, a common scaffold in biologically active molecules, combined with a highly reactive acyl chloride functional group, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2] This guide provides a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency responses for this compound, synthesized from data on structurally related molecules and functional group chemistry. Given the absence of a specific Material Safety Data Sheet (MSDS) for this exact compound, this guide is based on a conservative assessment of hazards associated with its constituent parts: substituted quinolines and acyl chlorides.[3][4][5]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are anticipated to stem from its reactive acyl chloride group and the inherent biological activity of the quinoline moiety. Acyl chlorides are notoriously reactive, particularly with nucleophiles such as water, alcohols, and amines.[4][5] This reactivity can lead to the release of corrosive hydrogen chloride (HCl) gas upon contact with moisture.[4] Furthermore, quinoline and its derivatives have been reported to have various toxicological effects.[6][7]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from analogous compounds, the following hazard classifications are anticipated.[3][8]

Table 1: Anticipated GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[8] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][8] |

| (Single Exposure) | (Respiratory System) | |

| Acute Toxicity (Oral) | Category 4 (Anticipated) | H302: Harmful if swallowed.[8][9] |

| Acute Toxicity (Dermal) | Category 4 (Anticipated) | H312: Harmful in contact with skin.[7][10] |

Causality of Hazards:

-

Skin and Eye Irritation: The acyl chloride functional group can react with moisture on the skin and in the eyes to produce hydrochloric acid, causing chemical burns and severe irritation.[4] The quinoline structure itself can also be an irritant.[7]

-

Respiratory Irritation: Inhalation of dust particles or aerosols can lead to irritation of the respiratory tract.[3] This is exacerbated by the potential for the compound to hydrolyze in the moist environment of the lungs, releasing HCl.

-

Toxicity: While specific data is unavailable, many quinoline derivatives exhibit toxicity.[6] It is prudent to assume the compound may be harmful if ingested or absorbed through the skin.[7][10]

Safe Handling and Storage Protocols

Due to its anticipated reactivity with moisture, all handling and storage procedures must be designed to maintain a dry, inert atmosphere.[11][12]

Experimental Workflow for Handling Moisture-Sensitive Reagents:

Caption: Workflow for handling moisture-sensitive compounds.

Step-by-Step Handling Protocol:

-

Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).[13]

-

Inert Atmosphere: Conduct all manipulations of the solid compound within a glove box or under a positive pressure of an inert gas using Schlenk techniques.[11]

-

Weighing and Transfer: Weigh the required amount of the compound in a sealed container within the inert atmosphere. If transferring between containers, do so under a positive flow of inert gas.

-

Dissolution: Use only anhydrous solvents for any solutions. Add the solvent to the solid compound slowly to control any potential exothermic reactions.

-

Reaction Quenching: Reactions involving this acyl chloride should be quenched carefully, typically by the slow addition of a proton source like a dry alcohol (e.g., isopropanol) before the introduction of water.

Storage:

-

Store this compound in a tightly sealed container, preferably under an inert atmosphere.[14]

-

The container should be placed inside a secondary container, such as a desiccator, in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and strong bases.[12][15]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Hierarchy of Controls Diagram:

Caption: Hierarchy of controls for chemical safety.

Engineering Controls:

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and capture any released vapors or HCl gas.[16]

-

Glove Box: For manipulations of the solid, a glove box with an inert atmosphere is highly recommended.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: Ensure all personnel are thoroughly trained on the hazards and safe handling procedures.

-

Restricted Access: Limit access to areas where the compound is being used or stored.

Personal Protective Equipment (PPE):

Table 2: Recommended Personal Protective Equipment

| Protection | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and dust. |

| Hand | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact.[17] |

| Body | Flame-resistant lab coat. | Protects skin and clothing from contamination.[12] |

| Respiratory | Not generally required if work is performed in a fume hood. An air-purifying respirator with an appropriate cartridge may be necessary for spill cleanup or if engineering controls fail. | Protects against inhalation of dust or aerosols. |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Response Workflow:

Caption: General emergency response workflow.

First-Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Management and Waste Disposal:

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small spills of a solution, absorb with an inert, dry material (e.g., vermiculite, dry sand) and place in a sealed container.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not dispose of down the drain. The reactive nature of the compound may require quenching before disposal.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Do NOT use water , as it will react violently with the acyl chloride.[3]

-

Specific Hazards: Combustion may produce toxic fumes, including hydrogen chloride, carbon oxides, and nitrogen oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Toxicological Information

No specific toxicological data is available for this compound. The information below is based on the toxicology of the parent quinoline molecule and general principles of acyl chloride reactivity.

-

Acute Effects: As detailed in the hazard identification section, acute exposure is likely to cause irritation to the skin, eyes, and respiratory system.[3][8] Ingestion and significant dermal absorption may lead to systemic toxicity.[7][10]

-

Chronic Effects: The chronic effects are unknown. However, quinoline itself is listed as a potential carcinogen and mutagen.[7][10] Therefore, it is essential to minimize exposure to the lowest achievable levels.

Conclusion

While this compound is a valuable research tool, its reactive nature and potential toxicity demand a high level of respect and caution. By understanding the underlying chemical principles of its hazards and adhering to the rigorous handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The core tenets of this safety protocol are the strict exclusion of moisture and the consistent use of appropriate engineering controls and personal protective equipment.

References

- Material Safety Data Sheet. (2021-11-25).

- Fisher Scientific. (2025-12-19).

- Sigma-Aldrich. (2025-11-06).

- Santa Cruz Biotechnology, Inc. This compound.

- AK Scientific, Inc. 2-(4-Isopropoxyphenyl)

- Sigma-Aldrich. (2024-09-06).

- CDN Isotopes.

- Cayman Chemical. (2025-11-18). Acetyl-β-methylcholine (chloride)

- PubChem. Quinoline.

- Wipf Group, University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Clark, J. (2023). An introduction to acyl chlorides (acid chlorides). Chemguide.

- Sigma-Aldrich. (2025-09-13).

- Wikipedia. Quinoline.

- Sigma-Aldrich. (2024-09-06).

- Environment, Health & Safety, University of California, Berkeley.

- Fisher Scientific.

- Chemos GmbH & Co. KG. (2019-04-11).

- Wikipedia. Acyl chloride.

- Key Organics. (2017-12-01). Ethyl 2-(3-cyano-4-isobutoxyphenyl)

- Reddit. (2023-01-14). Storing/handling moisture sensitive chemicals outside of the glovebox?.

- Defense Technical Information Center. Acute Dermal Toxicity of (E)-1,2,3,4-Tetrahydro-6-Methyl-1-(2-Methyl-1-Oxo-2-Butenyl) Quinoline (CHR5)

- Penta chemicals. (2025-05-13).

- Google Patents. (2004-10-13). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

- Save My Exams. (2025-06-23). Acyl Chlorides - A Level Chemistry Revision Notes.

- MacroFab. A Practical Guide to MSL: Handling and Storing Sensitive Components.

- Journal of Chemical Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

- ChemistryStudent. Acyl Chlorides (A-Level).

- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Sigma-Aldrich. (2025-05-06).

- Benchchem. Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride.

- ResearchGate. (2012-11). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.

- Google Patents. (2015-02-11). CN104341374A - Preparation method for morpholine carbonyl chloride compound.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. aksci.com [aksci.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemos.de [chemos.de]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. keyorganics.net [keyorganics.net]

- 15. asset.conrad.com [asset.conrad.com]

- 16. fishersci.com [fishersci.com]

- 17. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Sourcing, Synthesis, and Application

This guide provides a comprehensive overview of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a key reagent for researchers and professionals in drug development and chemical synthesis. We will delve into reliable sourcing strategies, provide a detailed synthesis protocol from its carboxylic acid precursor, and outline a typical experimental workflow for its use as an acylating agent.

Introduction to a Versatile Quinoline Derivative

This compound belongs to the quinoline class of compounds, which are renowned for their diverse biological activities and are core scaffolds in many pharmaceutical agents.[1][2] The unique substitution pattern of this molecule, featuring an isobutoxyphenyl group and a reactive carbonyl chloride, makes it a valuable intermediate for creating a variety of derivatives, such as amides and esters, through nucleophilic acyl substitution.[3][4] These derivatives are of significant interest in medicinal chemistry for the development of novel therapeutics.

The quinoline core itself is a privileged structure in drug design, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The isobutoxy group can influence the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. The reactive carbonyl chloride at the 4-position of the quinoline ring serves as a chemical handle for introducing the quinoline moiety into larger, more complex molecules.[4]

Procurement and Supplier Landscape

Identifying a reliable supplier is the first critical step in any research project. For this compound, several chemical suppliers offer this compound directly. Additionally, its immediate precursor, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, is more widely available, offering a viable alternative for in-house synthesis.

Below is a comparative table of known suppliers for the target compound and its precursor. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

| Compound | Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| This compound | Santa Cruz Biotechnology | 1160253-97-3 | C21H20ClNO2 | 353.85 g/mol | Offered for research use only.[5][6] |

| This compound | BLDpharm | 1160253-97-3 | C21H20ClNO2 | 353.84 g/mol | Provides basic product information.[7] |

| 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid | Sinfoo Biotech | 438221-81-9 | C21H21NO3 | 335.40 g/mol | Precursor for the target compound.[8] |

Synthesis from Carboxylic Acid Precursor

For laboratories opting to synthesize the carbonyl chloride from the more readily available carboxylic acid, the following protocol outlines a standard procedure using thionyl chloride as the chlorinating agent. This method is efficient, and the byproducts are gaseous, simplifying purification.[9]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid.

-

Solvent Addition: Add anhydrous toluene to the flask to suspend the carboxylic acid.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF to the suspension.

-

Addition of Thionyl Chloride: Under a gentle flow of inert gas, slowly add an excess of thionyl chloride to the flask. The reaction is exothermic and will produce gaseous HCl and SO₂. This step should be performed in a well-ventilated fume hood.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by taking small aliquots, quenching with anhydrous methanol to form the methyl ester, and analyzing by Thin Layer Chromatography (TLC). The reaction is complete when the starting carboxylic acid is no longer visible.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification.

Safety Precautions: Thionyl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Logical Workflow for Procurement and Synthesis

The decision to purchase the target compound directly or synthesize it from its precursor depends on factors such as cost, availability, and the scale of the research. The following diagram illustrates the decision-making process.

Caption: Procurement and synthesis decision workflow.

Typical Experimental Workflow: Amide Synthesis

The primary application of this compound is as an acylating agent. The following is a general protocol for the synthesis of an amide derivative.

Experimental Protocol: Amide Synthesis

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation: In a dried round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.

-

Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

This in-depth guide provides a solid foundation for researchers working with this compound. By understanding the sourcing landscape, synthesis options, and application protocols, scientists can effectively incorporate this versatile building block into their drug discovery and development programs.

References

- Sinfoo Biotech. 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid.

- Santa Cruz Biotechnology. This compound.

- Tetrahedron. 2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid.

- Santa Cruz Biotechnology. This compound (Korean).

- Benchchem. 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride.

- Benchchem. 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride.

- Matrix Scientific. 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid.

- BLDpharm. 1160253-97-3|this compound.

- LookChem. CAS No.1160253-97-3,2-(3-Isobutoxyphenyl).

- Echemi. 6-methyl-2-phenyl-quinoline-4-carboxylic acid.

- ResearchGate. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.

- Journal of Chemical Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

- AA Blocks. 6-ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride.

- Science of Synthesis. Product Class 5: Isoquinolines.

- Benchchem. Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride.

- MDPI.

- ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.

- ChemScene. 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

- PubMed. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed.

- Sigma-Aldrich. 4-Hydroxy-6-methylquinoline-3-carboxylic acid 35973-18-3.

- Matrix Scientific. 6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride.

- Sigma-Aldrich. 6-ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride.

- Smolecule. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8.

- Shiva Pharmachem Ltd. Acid Chlorides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. 1160253-97-3|this compound|BLD Pharm [bldpharm.com]

- 8. 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid,(CAS# 438221-81-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride for proteomics research

An In-Depth Technical Guide to the Application of Quinoline-Based Chemical Probes in Proteomics Research: A Hypothetical Case Study with 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Introduction: The Frontier of Functional Proteomics with Chemical Probes

In the post-genomic era, the focus of molecular biology has shifted from cataloging genes to understanding the function, regulation, and interactions of their protein products. Proteomics, the large-scale study of proteins, provides a window into the dynamic cellular machinery. However, conventional proteomic approaches that measure protein abundance often fail to capture the functional state of the proteome.[1] To address this, the field of chemical proteomics has emerged, employing small-molecule probes to interrogate protein function directly within complex biological systems.[2][3][4]

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to selectively label and identify active enzymes and other protein classes.[1][5][6][7] These activity-based probes (ABPs) typically consist of a reactive group (or "warhead") that forms a covalent bond with a target protein, a recognition element that directs the probe to a specific protein or protein family, and a reporter tag for detection and enrichment.[1][7]

This guide presents a hypothetical application of a quinoline-based chemical probe, This compound , in proteomics research. While this specific molecule is listed as a research chemical, its detailed applications in proteomics are not yet extensively documented in peer-reviewed literature.[8][9][10] Therefore, this document will serve as an in-depth technical guide, postulating its use based on its chemical structure and the established principles of chemical proteomics. We will explore its potential mechanism of action, outline detailed experimental workflows, and provide expert insights into the rationale behind protocol design, thereby offering a blueprint for researchers aiming to characterize novel chemical probes.

I. The Chemical Probe: Structure, Rationale, and Postulated Mechanism of Action

The rational design of a chemical probe is paramount to its success in a chemical proteomics experiment.[5][6] The structure of this compound suggests its potential as a covalent chemical probe.

A. Structural Components and Their Putative Functions

A chemical probe can be conceptually dissected into several key components:

-

Recognition Scaffold: The 2-(3-isobutoxyphenyl)-6-methylquinoline core provides a rigid, three-dimensional structure that can participate in specific interactions with a protein's binding pocket. Quinoline and its derivatives are privileged structures in medicinal chemistry, known to interact with a variety of protein targets. The isobutoxyphenyl and methyl groups contribute to the molecule's hydrophobicity and steric profile, which will influence its binding specificity.

-

Reactive Group (Warhead): The carbonyl chloride (-COCl) is a highly reactive electrophilic group. It is postulated to be the "warhead" of this probe, capable of forming a stable covalent bond with nucleophilic amino acid residues on a target protein.

-

Reporter Tag (Hypothetical Modification): For practical application in proteomics, the core structure would ideally be modified to include a reporter tag, such as an alkyne or azide for click chemistry-based ligation of a fluorescent dye or biotin.[11] This allows for the visualization and enrichment of probe-labeled proteins.

Diagram 1: Postulated Mechanism of Covalent Modification

This diagram illustrates the proposed reaction between the carbonyl chloride warhead of the probe and a nucleophilic amino acid residue on a target protein.

Caption: Postulated acylation of a target protein by the quinoline probe.

B. Postulated Mechanism of Action

We hypothesize that this compound functions as an irreversible covalent inhibitor or labeling agent. The carbonyl chloride is a strong acylating agent and will readily react with nucleophilic residues such as the epsilon-amino group of lysine, the hydroxyl groups of serine, threonine, or tyrosine, or the sulfhydryl group of cysteine. The specificity of the labeling will be driven by the initial non-covalent binding of the quinoline scaffold to a protein's active site or a ligandable pocket. This two-step process—initial binding followed by covalent modification—is a hallmark of many successful ABPPs.[11]

II. Experimental Workflow: From Probe Validation to Proteome-Wide Target Identification

A rigorous and well-controlled experimental workflow is crucial for the successful application of a new chemical probe. The following sections outline a comprehensive, step-by-step approach.

Diagram 2: General Experimental Workflow for Chemical Proteomics

This diagram provides a high-level overview of the key stages in a chemical proteomics experiment using a novel probe.

Caption: A streamlined workflow for target identification using a chemical probe.

A. Phase 1: Probe Characterization and In Vitro Validation

Before delving into complex proteomes, the probe's reactivity and selectivity must be characterized in a controlled environment.

Protocol 1: In Vitro Labeling of a Model Protein

-

Objective: To confirm the covalent modification of a model protein by the probe.

-

Materials:

-

This compound (Probe)

-

Purified model protein (e.g., Bovine Serum Albumin, BSA, which is rich in lysine residues)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

DMSO (for dissolving the probe)

-

SDS-PAGE reagents

-

Coomassie Brilliant Blue stain

-

-

Procedure:

-

Prepare a stock solution of the probe in DMSO (e.g., 10 mM).

-

In separate microcentrifuge tubes, add the model protein to the reaction buffer to a final concentration of 1 mg/mL.

-

Add increasing concentrations of the probe (e.g., 0, 10, 50, 100, 500 µM) to the protein solutions. Ensure the final DMSO concentration is below 1%.

-

Incubate the reactions at room temperature for 1 hour.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Analyze the samples by SDS-PAGE.

-

-

Expected Outcome & Rationale: Covalent modification of the protein by the probe will result in a slight increase in its molecular weight, which may be observable as a band shift on the SDS-PAGE gel. This experiment validates the fundamental reactivity of the probe with a protein.

B. Phase 2: Proteome-Wide Target Identification in Cell Lysate

Labeling in a complex proteome, such as a cell lysate, is the next step to identify the probe's potential targets. For this, we will assume the availability of an alkyne-tagged version of the probe for subsequent biotinylation via click chemistry.

Protocol 2: Competitive ABPP for Target Identification

-

Objective: To identify the specific protein targets of the probe in a competitive profiling experiment.

-

Materials:

-

Alkyne-tagged this compound (Alkyne-Probe)

-

Untagged this compound (Competitor Probe)

-

Cell lysate (e.g., from a relevant cancer cell line)

-

Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Biotin-azide tag

-

Click chemistry reagents (Copper(II) sulfate, TBTA, Sodium ascorbate)

-

Streptavidin-agarose beads

-

Urea (8 M)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

LC-MS/MS reagents and instrumentation

-

-

Procedure:

-

Proteome Labeling:

-

Thaw the cell lysate on ice and determine the protein concentration (e.g., using a BCA assay).

-

In one set of tubes (Competition), pre-incubate the lysate (e.g., 1 mg of protein) with an excess of the Competitor Probe (e.g., 50 µM) for 30 minutes at room temperature.

-

In a parallel set of tubes (Control), pre-incubate the lysate with DMSO.

-

Add the Alkyne-Probe to all tubes to a final concentration of 1 µM.

-

Incubate for 1 hour at room temperature.

-

-

Click Chemistry:

-

Add the biotin-azide tag, copper(II) sulfate, TBTA, and sodium ascorbate to each reaction.

-

Incubate for 1 hour at room temperature to ligate the biotin tag to the probe-labeled proteins.

-

-

Enrichment:

-

Add streptavidin-agarose beads to each sample and incubate for 4 hours at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with PBS containing 0.5% SDS, followed by PBS, to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in 8 M urea.

-

Reduce the proteins with DTT and alkylate with IAA.

-

Dilute the urea to <2 M and digest the proteins with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

-

Data Analysis and Expected Outcome:

-

The raw mass spectrometry data will be searched against a protein database to identify the peptides and corresponding proteins.[13][16]

-

Quantitative analysis will compare the abundance of each identified protein between the Control and Competition samples.

-

Rationale: True targets of the probe will be labeled by the Alkyne-Probe in the Control sample but not in the Competition sample, as the binding sites will be occupied by the excess untagged Competitor Probe. This will result in a significant decrease in the signal for these proteins in the Competition sample. This competitive profiling is a gold-standard method for validating on-target engagement.[17]

-

C. Phase 3: In-Situ Profiling in Live Cells

To understand the probe's targets in a more physiologically relevant context, experiments should be performed in living cells.

Protocol 3: Live-Cell Labeling and Target Identification

-

Objective: To identify the protein targets of the probe in intact, living cells.

-

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

Alkyne-Probe

-

Lysis buffer

-

Same materials for click chemistry, enrichment, and MS analysis as in Protocol 2.

-

-

Procedure:

-

Cell Treatment:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with the Alkyne-Probe at various concentrations and for different durations to optimize labeling. A typical starting point would be 1-10 µM for 1-4 hours.

-

-

Cell Lysis:

-

Wash the cells with cold PBS to remove excess probe.

-

Lyse the cells directly on the plate using lysis buffer.

-

Collect the lysate and clarify by centrifugation.

-

-

Downstream Processing:

-

Proceed with click chemistry, enrichment, on-bead digestion, and LC-MS/MS analysis as described in Protocol 2.

-

-

-

Rationale: Labeling in live cells ensures that the identified targets are accessible to the probe in their native cellular environment and conformation. This can reveal targets that might be missed in lysate-based experiments due to altered protein folding or complex disruption.

III. Data Interpretation and Target Validation

The output of a chemical proteomics experiment is a list of potential protein targets. Rigorous data analysis and subsequent validation are essential to confirm these findings.

A. Quantitative Data Summary

The quantitative data from the mass spectrometry analysis should be summarized in a table for clear comparison.

| Protein ID | Gene Name | Protein Name | log2(Fold Change) (Competition/Control) | p-value | Putative Target? |

| P02768 | ALB | Serum albumin | -0.15 | 0.85 | No |

| Q9Y243 | KCNMA1 | Calcium-activated potassium channel subunit alpha-1 | -4.2 | 0.001 | Yes |

| P04637 | TP53 | Cellular tumor antigen p53 | -0.5 | 0.50 | No |

| P35568 | SRC | Proto-oncogene tyrosine-protein kinase Src | -3.8 | 0.005 | Yes |

Table 1: Example quantitative proteomics data from a competitive ABPP experiment. A significant negative log2(Fold Change) and a low p-value indicate a high-confidence target.

B. Target Validation Strategies

Once high-confidence targets are identified, they must be validated through orthogonal methods:

-

Western Blot Analysis: Confirm the labeling of the target protein by performing an in-gel fluorescence scan after click chemistry with a fluorescent azide tag, followed by a Western blot for the protein of interest. A co-migrating fluorescent band and antibody-probed band confirm labeling.

-

Recombinant Protein Expression and Labeling: Express and purify the putative target protein and confirm its direct labeling by the probe in vitro, as described in Protocol 1.

-